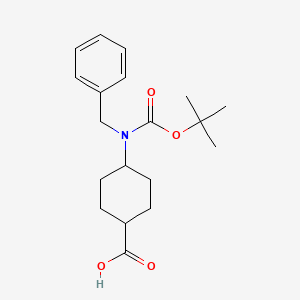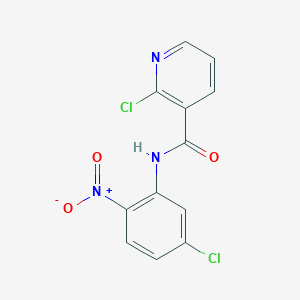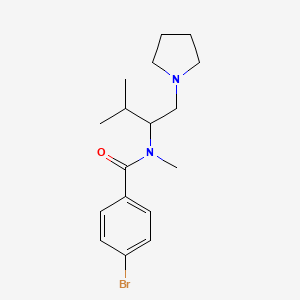
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a cyclohexane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group. The cyclohexane ring is then functionalized to introduce the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction allows for the replacement of one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or alcohols.
Applications De Recherche Scientifique
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The cyclohexane ring provides structural rigidity, which can enhance the compound’s stability and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications but has a different structural framework.
Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound used in organic synthesis with distinct functional groups.
Fluorine compounds: These compounds share some reactivity patterns but differ significantly in their chemical structure and applications.
Uniqueness
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl and tert-butoxycarbonyl groups, along with the cyclohexane ring, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C19H27NO4 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |
Clé InChI |
BEYNEIXZNXIUPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)

![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)







![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)
